molecular formula C10H16N4O3S B7059510 1-(4-Methoxypyrimidin-2-yl)piperidine-4-sulfonamide

1-(4-Methoxypyrimidin-2-yl)piperidine-4-sulfonamide

Cat. No.: B7059510
M. Wt: 272.33 g/mol
InChI Key: CGAGGRMIHXVMLY-UHFFFAOYSA-N
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Description

1-(4-Methoxypyrimidin-2-yl)piperidine-4-sulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry. This compound features a pyrimidine ring substituted with a methoxy group at the 4-position and a piperidine ring attached to a sulfonamide group. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-(4-Methoxypyrimidin-2-yl)piperidine-4-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a suitable aldehyde and an amine.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Sulfonamide Formation:

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and other advanced techniques.

Chemical Reactions Analysis

1-(4-Methoxypyrimidin-2-yl)piperidine-4-sulfonamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Methoxypyrimidin-2-yl)piperidine-4-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of bacterial infections and certain types of cancer.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes

Mechanism of Action

The mechanism of action of 1-(4-Methoxypyrimidin-2-yl)piperidine-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folate in bacteria. This inhibition leads to the disruption of bacterial DNA synthesis and cell division, ultimately resulting in bacterial cell death .

Comparison with Similar Compounds

1-(4-Methoxypyrimidin-2-yl)piperidine-4-sulfonamide can be compared with other sulfonamide compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and therapeutic potential.

Properties

IUPAC Name

1-(4-methoxypyrimidin-2-yl)piperidine-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O3S/c1-17-9-2-5-12-10(13-9)14-6-3-8(4-7-14)18(11,15)16/h2,5,8H,3-4,6-7H2,1H3,(H2,11,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGAGGRMIHXVMLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)N2CCC(CC2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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